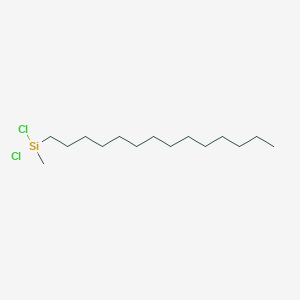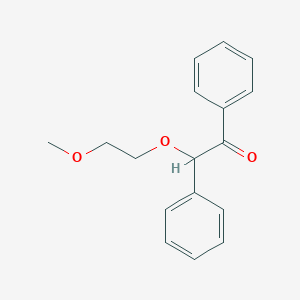![molecular formula C16H22NO4P B14610830 Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate CAS No. 57225-69-1](/img/structure/B14610830.png)
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The phosphonate group can be introduced through a reaction with appropriate phosphonic acid derivatives.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functionalization to introduce various substituents, including the phosphonate group. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
化学反応の分析
Types of Reactions
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-diones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
類似化合物との比較
Similar Compounds
(4-nitro-1H-indol-6-yl)phosphonic acid derivatives: These compounds also feature an indole moiety with a phosphonate group and exhibit similar biological activities.
Indole-2 and 3-carboxamides: These derivatives are known for their strong enzyme inhibitory properties and have been extensively studied for their medicinal applications.
Uniqueness
Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate is unique due to its specific substitution pattern and the presence of the phosphonate group, which can impart distinct chemical and biological properties compared to other indole derivatives .
特性
CAS番号 |
57225-69-1 |
|---|---|
分子式 |
C16H22NO4P |
分子量 |
323.32 g/mol |
IUPAC名 |
2-dipropoxyphosphoryl-1-indol-1-ylethanone |
InChI |
InChI=1S/C16H22NO4P/c1-3-11-20-22(19,21-12-4-2)13-16(18)17-10-9-14-7-5-6-8-15(14)17/h5-10H,3-4,11-13H2,1-2H3 |
InChIキー |
QADCVHXPGDBTAM-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(CC(=O)N1C=CC2=CC=CC=C21)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)








![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)
